molecular formula C18H14N2O5 B1666672 (7-nitroquinolin-8-yl) 3-ethoxybenzoate CAS No. 29002-09-3

(7-nitroquinolin-8-yl) 3-ethoxybenzoate

Cat. No.: B1666672
CAS No.: 29002-09-3
M. Wt: 338.3 g/mol
InChI Key: GSPLWVCWRITULV-UHFFFAOYSA-N
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Description

(7-Nitroquinolin-8-yl) 3-ethoxybenzoate is a synthetic quinoline derivative characterized by a nitro (-NO₂) substituent at the 7-position of the quinoline core and a 3-ethoxybenzoate ester group at the 8-position. Quinoline derivatives are renowned for their pharmacological versatility, with applications ranging from antimicrobial agents to kinase inhibitors.

Properties

CAS No.

29002-09-3

Molecular Formula

C18H14N2O5

Molecular Weight

338.3 g/mol

IUPAC Name

(7-nitroquinolin-8-yl) 3-ethoxybenzoate

InChI

InChI=1S/C18H14N2O5/c1-2-24-14-7-3-5-13(11-14)18(21)25-17-15(20(22)23)9-8-12-6-4-10-19-16(12)17/h3-11H,2H2,1H3

InChI Key

GSPLWVCWRITULV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)OC2=C(C=CC3=C2N=CC=C3)[N+](=O)[O-]

Appearance

Solid powder

Other CAS No.

29002-09-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoic acid, m-ethoxy-, 7-nitro-8-quinolyl ester

Origin of Product

United States

Preparation Methods

The synthesis of (7-nitroquinolin-8-yl) 3-ethoxybenzoate involves several steps. One common method includes the esterification of benzoic acid derivatives with quinolyl alcohols under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid or hydrochloric acid to proceed efficiently. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

(7-nitroquinolin-8-yl) 3-ethoxybenzoate undergoes various chemical reactions, including:

Scientific Research Applications

(7-nitroquinolin-8-yl) 3-ethoxybenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (7-nitroquinolin-8-yl) 3-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The quinolyl ester moiety can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (7-nitroquinolin-8-yl) 3-ethoxybenzoate with nitroquinoline derivatives reported in the literature, focusing on structural variations, spectroscopic profiles, and functional implications.

Substituent Position and Electronic Effects

  • Nitro Group Position: The nitro group at position 7 (vs. position 3 in compounds like NQ1–NQ14 from ) alters the electron density distribution.
  • Ester Functionality : The 3-ethoxybenzoate group distinguishes this compound from derivatives with halogenated (e.g., bromo, chloro) or trifluoromethyl substituents. The ethoxy group’s electron-donating nature contrasts with electron-withdrawing halogens, which could reduce metabolic stability but improve solubility in polar solvents .

Physicochemical Properties

Key data from analogous nitroquinoline derivatives are summarized below:

Compound Molecular Formula Melting Point (°C) Notable Substituents Reference
This compound C₁₈H₁₄N₂O₅ (inferred) Not reported 7-NO₂, 8-3-ethoxybenzoate -
NQ1 (3-nitroquinoline) C₂₅H₁₉N₃O₄ 222 3-NO₂, aryloxy group
NQ3 (brominated derivative) C₂₃H₁₈BrN₃O₄ 256 3-NO₂, 4-Br
NQ14 (3-ethoxy analog) Not specified 286 3-NO₂, 3-ethoxy substituent
  • Melting Points: Halogenated derivatives (e.g., NQ3) exhibit higher melting points (256°C) due to stronger intermolecular forces (e.g., halogen bonding), whereas ethoxy-containing analogs (e.g., NQ14) show even higher values (286°C), likely due to hydrogen bonding from the ethoxy group . The absence of halogens in this compound may result in a lower melting point compared to NQ3 or NQ13.
  • Lipophilicity: The 3-ethoxybenzoate group likely increases logP (octanol-water partition coefficient) relative to halogenated derivatives, suggesting enhanced membrane permeability but reduced aqueous solubility .

Spectroscopic Characterization

Spectroscopic data from and provide benchmarks for comparison:

  • ¹H NMR: Aromatic protons in the quinoline ring of nitro-substituted derivatives typically resonate between δ 7.5–9.0 ppm. The ethoxy group’s methylene protons (OCH₂CH₃) would appear as a quartet near δ 1.3–1.5 ppm (CH₃) and δ 3.8–4.2 ppm (OCH₂), distinct from halogenated analogs lacking ethoxy signals .
  • ¹³C NMR: The nitro group’s carbon (C-NO₂) in quinoline derivatives resonates near δ 140–150 ppm, while the ester carbonyl (C=O) in 3-ethoxybenzoate would appear at δ 165–170 ppm .

Pharmacological Implications

  • Bioactivity: Nitroquinolines are often explored as antimicrobial or anticancer agents. The 7-nitro configuration may confer unique activity compared to 3-nitro isomers, as substituent position critically influences target binding (e.g., DNA intercalation or enzyme inhibition) .
  • Metabolism : The ethoxy group may undergo oxidative metabolism (e.g., O-deethylation), contrasting with halogenated derivatives, which are more resistant to metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(7-nitroquinolin-8-yl) 3-ethoxybenzoate
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(7-nitroquinolin-8-yl) 3-ethoxybenzoate

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